5-Bromo-4-chloropyrimidine hydrochloride

Regioselective Synthesis Palladium Catalysis C-C Bond Formation

Researchers requiring orthogonal reactivity for sequential pyrimidine functionalization face limited options. This compound solves that with its unique 5-bromo-4-chloro pattern: • C5-Br preferentially undergoes oxidative addition with Pd catalysts, enabling selective Suzuki-Miyaura coupling while C4-Cl remains intact for subsequent modification. • C4 position is activated toward nucleophilic aromatic substitution (SNAr), ideal for installing amine-containing motifs. • Direct entry point for kinase inhibitor libraries and targeted covalent inhibitor (TCI) scaffolds. ≥95% purity. For R&D use only.

Molecular Formula C4H3BrCl2N2
Molecular Weight 229.89 g/mol
CAS No. 1220039-87-1
Cat. No. B1527785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloropyrimidine hydrochloride
CAS1220039-87-1
Molecular FormulaC4H3BrCl2N2
Molecular Weight229.89 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)Cl)Br.Cl
InChIInChI=1S/C4H2BrClN2.ClH/c5-3-1-7-2-8-4(3)6;/h1-2H;1H
InChIKeyKZKRABGLKPDEFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloropyrimidine hydrochloride (CAS 1220039-87-1): Technical Baseline for Procurement and Research


5-Bromo-4-chloropyrimidine hydrochloride (CAS 1220039-87-1) is a halogenated pyrimidine building block characterized by the presence of both bromine and chlorine substituents on a single heteroaromatic ring . Its molecular formula is C4H3BrCl2N2, and it has a molecular weight of 229.89 g/mol . The compound is supplied as a hydrochloride salt, typically with a purity of ≥95% . The core scaffold is a well-recognized pharmacophore in medicinal chemistry, serving as a precursor for diverse kinase inhibitors and other bioactive molecules .

5-Bromo-4-chloropyrimidine hydrochloride: Why In-Class Analogs Cannot Be Substituted


The specific 5-bromo-4-chloro substitution pattern on the pyrimidine ring dictates a unique and predictable reactivity profile that is not shared by other halogenated pyrimidines, such as 2,4-dichloropyrimidine or 5-bromo-2-chloropyrimidine [1]. In cross-coupling reactions, the bromine atom at the C5 position is preferentially reactive toward oxidative addition with palladium catalysts, while the chlorine atom at the C4 position is less reactive under these conditions, allowing for selective, sequential functionalization [1]. This orthogonal reactivity is critical for building molecular complexity. Furthermore, the presence of an electron-withdrawing halogen at C4 activates the ring toward nucleophilic aromatic substitution (SNAr) at that site [2]. Therefore, substituting this specific isomer with a different halogenated pyrimidine would fundamentally alter the synthetic sequence, regiochemical outcomes, and final molecular structure of the desired target.

Quantitative Differentiation Evidence for 5-Bromo-4-chloropyrimidine hydrochloride


Regioselective Cross-Coupling: Preferential Reactivity of C5-Br over C4-Cl

The presence of a C5-Br and a C4-Cl substituent enables a highly predictable and selective functionalization sequence. In Pd-catalyzed cross-coupling reactions, the oxidative addition step occurs preferentially at the C5-Br bond, leaving the C4-Cl bond intact for subsequent functionalization [1]. This orthogonal reactivity allows for the controlled, sequential introduction of different chemical moieties onto the pyrimidine core, a crucial capability for building complex molecular libraries in drug discovery.

Regioselective Synthesis Palladium Catalysis C-C Bond Formation

Kinase Inhibitor Activity: Sub-Micromolar Potency in a Representative Derivative

The 5-bromo-4-chloropyrimidine scaffold serves as a privileged starting point for developing potent kinase inhibitors. A derivative of this core (Compound 5p) was designed and synthesized, demonstrating significant inhibitory activity against the PI3Kα kinase isoform [1]. This potency places the compound within a therapeutically relevant range, validating the utility of the parent building block.

Kinase Inhibition Cancer Research Structure-Activity Relationship

SNAr Reaction Site Selectivity: Preference for C4-Cl Displacement

The 5-bromo-4-chloropyrimidine structure exhibits differential reactivity not only in cross-couplings but also in SNAr reactions. The chlorine atom at the 4-position is activated toward nucleophilic displacement by the electron-withdrawing nature of the pyrimidine ring and the adjacent bromine substituent [1]. This is a key characteristic that distinguishes it from other regioisomers (e.g., 2-chloro-5-bromopyrimidine) where the site of SNAr reactivity would differ.

Nucleophilic Aromatic Substitution Mechanistic Chemistry Building Block Utility

Validated Application Scenarios for 5-Bromo-4-chloropyrimidine hydrochloride


Sequential Diversification for Kinase-Focused Libraries

In medicinal chemistry programs targeting the ATP-binding site of kinases, the pyrimidine core is a critical hinge-binding motif. The 5-bromo-4-chloropyrimidine hydrochloride building block is ideally suited for the rapid, parallel synthesis of diverse inhibitor libraries. Researchers can first exploit the SNAr reactivity at the C4 position to install an amine-containing moiety, followed by a Suzuki-Miyaura cross-coupling at the C5 position to introduce aromatic or heteroaromatic groups, thereby exploring diverse vectors for target engagement and selectivity [1][2].

Synthesis of Covalent Kinase Inhibitors

The 5-bromo-4-chloropyrimidine scaffold provides a direct entry point to targeted covalent inhibitors (TCIs). The electron-deficient nature of the pyrimidine ring, enhanced by the halogen substituents, makes it a suitable electrophilic warhead for covalent bond formation with a catalytic cysteine residue in a target kinase, a mechanism exploited by several clinically relevant inhibitors [1]. This offers a distinct research pathway compared to reversible inhibitor scaffolds.

Precursor to Bioactive Alkynylpyrimidines

This compound is a key starting material for the regioselective synthesis of 4-alkynyl-5-bromopyrimidines via Sonogashira coupling, as demonstrated with close structural analogs (e.g., 5-bromo-4-chloro-6-methylpyrimidine) [1]. These alkynyl-substituted products are important intermediates for generating enediyne-containing anticancer agents and other biologically relevant heterocycles, providing a clear, high-value synthetic trajectory.

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